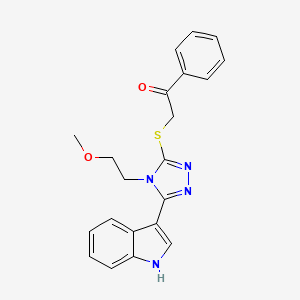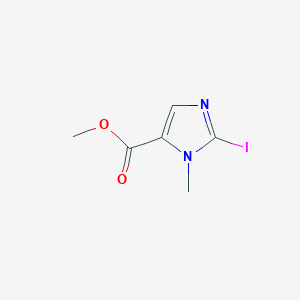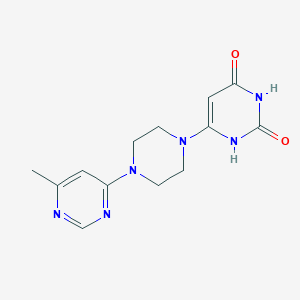
N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide, commonly known as MNSA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and is known for its potential therapeutic applications. MNSA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimalarial Activity:
- N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide has been studied for its potential in antimalarial activity. Research involving its analogues demonstrates promising antimalarial properties against Plasmodium berghei in mice and potential for clinical trial in humans (Werbel et al., 1986).
Catalytic Hydrogenation in Dye Production:
- The compound plays a role in the green synthesis of important intermediates for the production of azo disperse dyes. Its hydrogenation to N-(3-amino-4-methoxyphenyl)acetamide has been explored, with high selectivity and efficiency noted in the process (Zhang Qun-feng, 2008).
Role in Anticancer Drug Synthesis:
- It is a key intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of an anticancer drug Amsacrine. This showcases its relevance in the development of cancer therapies (Robin et al., 2002).
Enantioselective Synthesis Applications:
- The compound is used in site- and enantioselective intramolecular C-H insertion reactions. Such reactions are crucial for the synthesis of certain pharmaceutical compounds, including the short-step synthesis of (R)-(−)-baclofen (Anada & Hashimoto, 1998).
Corrosion Inhibition Studies:
- Research has been conducted on derivatives of N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide for their potential as corrosion inhibitors. The presence of methoxy and nitro substituents has been found to significantly influence the inhibition efficiency in the acidic corrosion of mild steel (Mishra et al., 2018).
Application in Cell Viability and NADH Assays:
- A water-soluble tetrazolium salt derivative of this compound has been synthesized and used as a sensitive chromogenic indicator for NADH, as well as a cell viability indicator in biological assays (Ishiyama et al., 1997).
Environmental Contaminant Degradation:
- The compound has been implicated in studies concerning the degradation of environmental contaminants, such as p-Nitrophenol. This emphasizes its potential application in environmental remediation technologies (Kitagawa et al., 2004).
Interactions with DNA and Bacterial Cells:
- A cationic polymer containing a derivative of this compound has been synthesized and studied for its ability to interact with DNA and bacterial cells. Its application in biological systems could be significant, particularly in the fields of biotechnology and medicine (Sobolčiak et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-14-8-7-11(17(19)20)9-13(14)16-15(18)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGRLHBTRZLLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)

![N-(4-ethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2886671.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2886675.png)


![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B2886682.png)
![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)

![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)

